Benz[a]indeno[1,2,3-cd]azulene
Description
Context of Non-Benzenoid Aromatic Systems and Fused Ring Structures
Aromatic compounds are broadly categorized into benzenoid and non-benzenoid systems. Benzenoid compounds are those that contain one or more benzene (B151609) rings, such as naphthalene (B1677914) and anthracene. purechemistry.org In contrast, non-benzenoid aromatic compounds lack a benzene ring but still exhibit aromatic character due to a delocalized π-electron system that satisfies Hückel's rule (4n+2 π electrons). purechemistry.orgslideshare.net A prime example of a non-benzenoid aromatic system is azulene (B44059), an isomer of naphthalene, which consists of a fused five- and seven-membered ring. purechemistry.orgslideshare.net
Significance of Azulene and its Annellated Derivatives in Chemical Science
Azulene and its derivatives are of significant interest in chemical science due to their intriguing properties. nih.gov Unlike its isomer naphthalene, azulene possesses a significant dipole moment, is colored, and exhibits unusual photophysical properties. nih.gov These characteristics stem from the electron-rich nature of the seven-membered ring and the electron-deficient nature of the five-membered ring. nih.gov
The annellation (fusion) of other rings to the azulene core gives rise to a wide array of derivatives with tailored electronic and optical properties. These azulene-containing compounds are being explored for applications in materials science, particularly in the field of organic electronics, such as in organic field-effect transistors (OFETs) and photovoltaic cells. nih.gov The development of synthetic methodologies to create various azulene derivatives is an active area of research, enabling the preparation of molecules with specific functionalities. nih.govrsc.org
Historical Overview of Benz[a]indeno[1,2,3-cd]azulene Studies
While a detailed historical timeline of this compound research is not extensively documented in readily available literature, its study is intrinsically linked to the broader investigation of polycyclic aromatic hydrocarbons. The synthesis of complex PAHs often involves multi-step organic reactions starting from simpler aromatic precursors. ontosight.ai Research into related compounds, such as benz[a]azulenequinones, highlights the reactivity of the benz[a]azulene (B15497227) core, which is a key structural component of this compound. researchgate.net Studies on the photomutagenicity of various PAHs have included indeno[1,2,3-cd]pyrene, a structurally related compound, indicating the importance of understanding the biological activity of these complex fused-ring systems. nih.govresearchgate.net
Research Scope and Academic Relevance of this compound
The academic relevance of this compound lies in its potential as a building block for novel organic materials. Its unique structure, combining benzenoid and non-benzenoid aromaticity, suggests that it may possess interesting electronic and photophysical properties, such as fluorescence and thermal stability. ontosight.ai These characteristics make it a candidate for investigation in the development of organic light-emitting diodes (OLEDs) and solar cells. ontosight.ai
Current and future research is likely to focus on several key areas:
Synthesis: Developing efficient and scalable synthetic routes to this compound and its derivatives.
Characterization: Thoroughly investigating its spectroscopic and electrochemical properties to understand its electronic structure.
Computational Studies: Employing theoretical calculations to predict and rationalize its properties and reactivity.
Materials Science Applications: Exploring its potential use in electronic and optoelectronic devices.
Environmental Science: As a PAH, understanding its environmental fate and potential biological effects is crucial. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
4670-86-4 |
|---|---|
Molecular Formula |
C20H12 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
pentacyclo[11.6.1.02,7.08,20.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene |
InChI |
InChI=1S/C20H12/c1-3-9-15-13(7-1)17-11-5-6-12-18-14-8-2-4-10-16(14)19(15)20(17)18/h1-12H |
InChI Key |
UCOHDDVPRHMZGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C4C3=C2C5=CC=CC=C54 |
Origin of Product |
United States |
Synthetic Methodologies for Benz a Indeno 1,2,3 Cd Azulene and Its Analogues
Classical Approaches to Benz[a]indeno[1,2,3-cd]azulene Synthesis
The foundational methods for constructing the azulene (B44059) core, developed in the mid-20th century, remain cornerstones of azulene chemistry and have been adapted for the synthesis of more complex polycyclic systems.
Photorearrangement Reactions in this compound Scaffolds
While direct photochemical synthesis of the complete this compound skeleton is not extensively documented, photorearrangement and photocyclization reactions are powerful tools in the synthesis of polycyclic aromatic compounds. For instance, the photocyclization of stilbene (B7821643) derivatives is a classic method for forming phenanthrene (B1679779) and helicene structures. rsc.org This type of reaction, involving the formation of new carbon-carbon bonds under UV irradiation, suggests a potential, albeit underexplored, avenue for constructing the indeno-fused portion of the target molecule. rsc.org The general principle involves the photoisomerization of a precursor to a reactive intermediate that undergoes cyclization. rsc.org The efficiency of such reactions can be influenced by factors like the solvent and the presence of oxidizing agents to aromatize the newly formed ring. rsc.org
In a related context, the solution photochemistry of azulene itself has been studied, revealing complex behavior that includes rearrangements and dimerizations, highlighting the potential for light-induced transformations within the azulene core. researchgate.net Although specific applications to the synthesis of this compound are yet to be reported, the fundamental principles of photochemistry in aromatic systems provide a conceptual basis for future synthetic designs.
Ziegler-Hafner and Nozoe Methods in Azulene-Fused Systems
The Ziegler-Hafner and Nozoe methods are seminal, classical approaches to the synthesis of the azulene nucleus. The Ziegler-Hafner synthesis, a versatile method developed by Karl Ziegler and Klaus Hafner, involves the condensation of a cyclopentadienyl (B1206354) anion with a pyridinium (B92312) salt derivative, which opens to form a pentamethine-cyanine intermediate. orgsyn.orgfiveable.medntb.gov.ua This intermediate then undergoes cyclization to form the azulene skeleton. fiveable.medntb.gov.ua This method is particularly effective for preparing azulenes with substituents on the seven-membered ring and has been adapted for the synthesis of substituted and polycyclic azulenes. fiveable.meresearchgate.netrloginconsulting.com A general procedure involves heating a mixture of a pyridinium salt, a secondary amine (like dimethylamine (B145610) or pyridine), and a cyclopentadiene (B3395910) derivative. fiveable.me
The Nozoe method provides a complementary route, typically starting from troponoid precursors. orgsyn.orgresearchgate.net In this approach, a tropone (B1200060) derivative bearing a leaving group at the 2-position reacts with an active methylene (B1212753) compound, such as cyanoacetate (B8463686) or malononitrile, in the presence of a base. researchgate.net This reaction directly yields 2-amino- or 2-hydroxyazulene (B91678) derivatives in good yields. researchgate.net The versatility of these methods has allowed for their application in the synthesis of various functionalized azulenes, which can serve as precursors for more complex, fused systems. researchgate.net
Modern Advancements in this compound Construction
More contemporary synthetic strategies often employ cycloaddition reactions, which allow for the rapid construction of the complex polycyclic framework with high degrees of stereochemical and regiochemical control.
Cycloaddition Reactions in this compound Synthesis
One of the most powerful modern methods for the synthesis of azulene derivatives is the [8+2] cycloaddition reaction of 2H-cyclohepta[b]furan-2-ones with various electron-rich alkenes. acs.org This strategy has been successfully employed in the synthesis of benz[a]azulene (B15497227) derivatives. illinois.edu The reaction typically involves heating the 2H-cyclohepta[b]furan-2-one with an enamine, which acts as the two-carbon component in the cycloaddition. illinois.edu The initial cycloadduct is often a strained intermediate that undergoes subsequent reactions, such as decarboxylation and elimination, to afford the final aromatic azulene product. illinois.edu
A notable example is the synthesis of benz[a]azulenes starting from the [8+2] cycloaddition of a 2H-cyclohepta[b]furan-2-one with an enamine derived from a cyclohexanone. illinois.edu This initial product can then be further functionalized and aromatized to yield the benz[a]azulene core. illinois.edu The reaction conditions, such as temperature and solvent, can significantly influence the yield and selectivity of the cycloaddition. nih.gov
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| 2H-Cyclohepta[b]furan-2-one | Enamine of 4-tert-butylcyclohexanone | Tetrahydrobenz[a]azulene derivative | 87% | illinois.edu |
| 2H-3-Methoxycarbonylcyclohepta[b]furan-2-one | Vinyl ether | Substituted bicyclo[5.3.0]azulene | - | nih.gov |
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings and has been applied in the synthesis of polycyclic aromatic compounds containing the azulene motif. dntb.gov.uanih.govmdpi.com In the context of azulene synthesis, a diene can react with a dienophile to construct a portion of the polycyclic framework. nih.govmdpi.com
A particularly elegant strategy involves a retro-Diels-Alder reaction. In this approach, a Diels-Alder adduct is synthesized, which upon heating, fragments to release a stable small molecule (like carbon dioxide or nitrogen) and generate the desired aromatic system. This has been used to generate aromatic rings in complex molecules. For instance, the reaction of a pyrone (acting as the diene) with an alkyne can lead to a bicyclic adduct that, upon heating, loses carbon dioxide to form a new aromatic ring. While not directly applied to this compound, this strategy offers a powerful method for the construction of the benzenoid portions of such fused systems.
An interesting application of the Diels-Alder reaction in the synthesis of benz[a]azulene involved the reaction of azulene itself with a reactive diene, tetrachlorothiophene-S,S-dioxide, which afforded a benz[a]azulene derivative. This demonstrates the utility of cycloaddition reactions in building upon the azulene core to create more complex fused systems.
| Diene | Dienophile | Reaction Type | Product | Reference |
| Tetrachlorothiophene-S,S-dioxide | Azulene | Diels-Alder | Benz[a]azulene derivative | |
| Pyrone | Alkyne | Diels-Alder / Retro-Diels-Alder | Aromatic ring + CO2 |
Metal-Catalyzed Coupling and Cyclization for this compound Frameworks
The construction of the intricate this compound skeleton and related azulene-containing structures heavily relies on the precision and efficiency of metal-catalyzed reactions. These methods facilitate the formation of key carbon-carbon bonds and the annulation of the characteristic ring systems.
Suzuki–Miyaura and Sonogashira Coupling in Azulene Derivative Synthesis
Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of azulene derivatives. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, and the Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, are particularly powerful tools. libretexts.orgrsc.orgnih.gov
The general mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgyoutube.com This reaction has been successfully employed in the synthesis of various aryl-substituted azulenes. For instance, a convenient synthesis of aryl-substituted naphtho[2,1-a]azulenes has been reported, utilizing a combination of Suzuki–Miyaura and Sonogashira reactions, followed by cycloisomerization. acs.org
The Sonogashira coupling has also proven valuable in the construction of azulene-containing systems. This reaction is essential for introducing alkynyl moieties, which can then undergo further transformations to build the final polycyclic framework. The development of general catalysts for both Suzuki-Miyaura and Sonogashira reactions, even in aqueous media, has expanded the scope and applicability of these methods. rsc.orgnih.gov
Table 1: Key Palladium-Catalyzed Coupling Reactions in Azulene Synthesis
| Reaction | Reactants | Catalyst | Key Bond Formed | Reference |
| Suzuki-Miyaura Coupling | Organoboron Compound + Organic Halide | Palladium(0) Complex | C-C (Aryl-Aryl) | libretexts.orgyoutube.com |
| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Palladium(0) Complex & Copper(I) salt | C-C (Aryl-Alkynyl) | rsc.org |
Gold-Catalyzed Cyclizations for Azulene Ring Formation
Gold catalysts have emerged as highly effective for promoting a variety of cyclization reactions, including those leading to the formation of azulene rings. nih.gov Gold(I) complexes, in particular, are known for their ability to activate alkynes and allenes, initiating cascade reactions that can rapidly construct complex molecular architectures. nih.govrsc.org
A notable application of gold catalysis is the direct C-H alkynylation of azulenes using hypervalent iodonium (B1229267) reagents, which provides a mild and efficient method for functionalization. acs.org Gold-catalyzed cycloisomerization reactions of enynes are also a powerful strategy for forming carbocyclic and heterocyclic rings. nih.govacs.org These reactions often proceed through the formation of gold-containing intermediates that can undergo subsequent rearrangements and cyclizations to yield the desired products. nih.gov
Rhodium(II)-Catalyzed and Nickel(0)-Catalyzed Routes to Azulene-Fused Systems
Rhodium(II) catalysts are well-known for their ability to catalyze reactions involving carbenoid intermediates. acs.org In the context of azulene synthesis, rhodium(II)-catalyzed annulation and cyclization reactions have been developed. For example, rhodium(II)-catalyzed denitrogenative coupling of N-alkylsulfonyl 1,2,3-triazoles can lead to the formation of various heterocyclic systems, a strategy that can be adapted for the construction of azulene-fused heterocycles. nih.gov Cascade cyclizations involving rhodium(II)-catalyzed intramolecular C-H amination have also been reported for the synthesis of indole-fused heteroacenes. rsc.org
While less common than palladium or gold, nickel(0) catalysts also offer a viable pathway for the synthesis of azulene-fused systems. Nickel-catalyzed cross-coupling reactions can be employed for the formation of key C-C bonds in a manner similar to palladium-catalyzed reactions.
Brønsted Acid-Mediated Intramolecular Cyclization in this compound Synthesis
Brønsted acids can effectively catalyze intramolecular cyclization reactions to form the this compound framework. rsc.org These reactions often involve the protonation of a suitable precursor, generating a carbocationic intermediate that then undergoes cyclization.
For instance, the synthesis of benzo[a]carbazole derivatives has been achieved through an intramolecular cyclization catalyzed by a solid Brønsted acidic carbonaceous material. rsc.org This approach highlights the potential for using solid acid catalysts, which offer advantages in terms of reusability and ease of separation. Brønsted acid-catalyzed intramolecular hydroarylation of 1,5-diaryl-1-pentynes has also been developed for the synthesis of 9-arylbenzosuberene skeletons, demonstrating the utility of this method for forming seven-membered rings. nii.ac.jp Similarly, intramolecular condensations of alkylpyridines bearing aldehyde or ketone electrophiles can be catalyzed by Brønsted acids to yield fused ring systems. uiowa.edu
Oxidation-Based Synthetic Routes to Benz[a]indeno[1,2,3-cd]azulenequinones
The synthesis of quinone derivatives of this compound can be achieved through oxidation-based methods. A notable approach involves the Scholl-type oxidation of 1,2,3-triarylazulenes. rsc.org This reaction, which utilizes an oxidizing agent and a Lewis or Brønsted acid, can lead to the formation of conjugated azulene-embedded polycyclic aromatic hydrocarbons. rsc.org However, the outcome of the reaction is highly dependent on the substitution pattern of the starting material, with some substrates yielding unexpected azulen-1(8aH)-ones. rsc.org
Strategies for Regioselective Functionalization of this compound
The regioselective functionalization of the this compound core is crucial for tuning its electronic and optical properties. Various strategies have been developed to introduce substituents at specific positions of the azulene nucleus.
One effective method is the Vilsmeier-Haack reaction, which allows for the introduction of formyl groups onto the azulene ring. These formyl groups can then be further transformed into other functional groups. The synthesis of 1,3-di(2-thiazolyl)azulene, for example, demonstrates the use of functionalization to create molecules with specific properties, such as selective chromogenic responses to metal ions. jst.go.jp
Design and Synthesis of Substituted this compound Derivatives
The introduction of various functional groups onto the core structure of this compound is primarily achieved through electrophilic substitution reactions. The unique electronic properties of this non-alternant polycyclic aromatic hydrocarbon dictate the regioselectivity of these substitutions. Research has shown that electrophilic attacks preferentially occur at the C-1, C-2, C-6, and C-8 positions of the azulene moiety within the larger fused system.
A key study in this area systematically investigated several electrophilic substitution reactions on this compound, providing valuable insights into the synthesis of its derivatives. acs.orgdocumentsdelivered.com These reactions include halogenation, nitration, formylation, and acylation, yielding a range of substituted products. acs.org
Halogenation: The reaction of this compound with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like benzene (B151609) or carbon tetrachloride at room temperature leads to the formation of monohalogenated derivatives. Specifically, bromination with NBS yields 1-bromo-benz[a]indeno[1,2,3-cd]azulene. Further reaction can introduce a second bromine atom.
Nitration: Nitration of the parent compound using reagents such as cupric nitrate (B79036) in acetic anhydride (B1165640) results in the formation of a mononitro derivative. The nitro group is introduced at one of the reactive positions on the azulene part of the molecule.
Formylation: The Vilsmeier-Haack reaction is a classical method for introducing a formyl group onto electron-rich aromatic rings. Applying this reaction to this compound, using a complex of phosphorus oxychloride and N,N-dimethylformamide (DMF), successfully yields this compound-6-carbaldehyde. acs.orgchemicalbook.com
Acylation: Friedel-Crafts acylation, another cornerstone of aromatic substitution, can also be employed. For instance, reacting this compound with trifluoroacetic anhydride in a suitable solvent introduces a trifluoroacetyl group onto the ring system.
The following table summarizes the findings of electrophilic substitution reactions on this compound:
| Reaction | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| Bromination | NBS, Benzene, rt | 1-Bromo-benz[a]indeno[1,2,3-cd]azulene | 95 | acs.org |
| Dibromination | NBS (2.2 equiv), Benzene, rt | 1,6-Dibromo-benz[a]indeno[1,2,3-cd]azulene | 90 | acs.org |
| Chlorination | NCS, Benzene, rt | 1-Chloro-benz[a]indeno[1,2,3-cd]azulene | 92 | acs.org |
| Nitration | Cu(NO₃)₂·3H₂O, Acetic Anhydride, rt | 1-Nitro-benz[a]indeno[1,2,3-cd]azulene | 40 | acs.org |
| Formylation | POCl₃, DMF, 40 °C | This compound-6-carbaldehyde | 85 | acs.org |
| Trifluoroacetylation | (CF₃CO)₂O, 1,2-Dichloroethane, 0 °C to rt | 1-(Trifluoroacetyl)this compound and 6-(Trifluoroacetyl)this compound | 45 (mixture) | acs.org |
These synthetic strategies provide a toolbox for chemists to design and create a variety of substituted this compound derivatives. The resulting functionalized compounds can then be used for further chemical transformations or for the investigation of their physical and chemical properties, which are influenced by the nature and position of the substituents.
Structural Characterization and Elucidation of Benz a Indeno 1,2,3 Cd Azulene
Spectroscopic Techniques for Structural Analysis of Benz[a]indeno[1,2,3-cd]azulene
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies
NMR spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. For this compound, a complex pattern of signals would be expected in the aromatic region of the ¹H NMR spectrum. The chemical shifts of these protons would be influenced by the electron density of the fused ring system and the anisotropic effects of the neighboring aromatic rings. The coupling constants between adjacent protons would provide valuable information about their connectivity.
In the ¹³C NMR spectrum, a series of signals corresponding to the 20 carbon atoms of the molecule would be observed. The chemical shifts of these carbons would indicate their hybridization state and electronic environment. Quaternary carbons, those not bonded to any hydrogen atoms, would typically exhibit lower intensities. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals by revealing their correlations.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on published experimental data for the specific compound.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 9.0 | - |
| Aromatic Carbons | 110 - 150 | 110 - 150 |
Mass Spectrometry (MS) for this compound Molecular Mass and Fragmentation
Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structural components through fragmentation analysis. For this compound (C₂₀H₁₂), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight (252.0939 g/mol ).
The fragmentation pattern would be characterized by the successive loss of small neutral molecules or radicals. Due to the high stability of the polycyclic aromatic system, significant energy would be required for fragmentation. The observed fragment ions would help to confirm the presence of the fused ring system.
Solid-State Structural Analysis of this compound
Solid-state analysis, primarily through single-crystal X-ray diffraction, provides the most definitive information about the three-dimensional structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction in Determining Molecular Geometry and Bond Lengths
A successful single-crystal X-ray diffraction study of this compound would provide a detailed map of electron density, allowing for the precise determination of the positions of all carbon and hydrogen atoms in the crystal lattice. This would yield accurate measurements of all carbon-carbon bond lengths and the angles between them. Such data is fundamental for understanding the geometry of the fused ring system and for analyzing the degree of aromaticity and bond alternation.
Table 2: Predicted Crystallographic Data for this compound (Note: This table is predictive and not based on published experimental data for the specific compound.)
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 110 |
| Z | 4 |
Conformational Analysis and Planarity of this compound and its Derivatives
Based on its structure, this compound is expected to be a largely planar molecule. The fusion of multiple aromatic rings would force the carbon skeleton into a relatively flat conformation to maximize π-orbital overlap. However, minor deviations from planarity could occur due to steric strain between adjacent hydrogen atoms on the periphery of the molecule. X-ray diffraction data would be essential to quantify the degree of planarity and to identify any subtle twisting or bending in the molecular structure.
Analysis of Bond Alternation and Aromatic Character through Experimental Data
The concept of aromaticity in polycyclic aromatic hydrocarbons is closely linked to the degree of bond length alternation. In a fully aromatic system like benzene (B151609), all carbon-carbon bonds have an intermediate length between that of a single and a double bond. In less aromatic or non-aromatic systems, a more pronounced alternation between shorter (double-like) and longer (single-like) bonds is observed.
For this compound, which contains a non-alternant azulene (B44059) core fused with alternant benzenoid and indene (B144670) moieties, a complex pattern of bond lengths would be expected. Experimental bond lengths obtained from X-ray crystallography would be crucial for analyzing the aromatic character of the different rings within the molecule. The five-membered and seven-membered rings of the azulene unit, in particular, would be of interest to see how their characteristic bond length patterns are influenced by the fusion of the other rings. A detailed analysis of these bond lengths would provide significant insight into the electronic structure and reactivity of this complex polycyclic system.
Electronic Structure and Aromaticity of Benz a Indeno 1,2,3 Cd Azulene
Quantum Chemical Methodologies in Benz[a]indeno[1,2,3-cd]azulene Studies
The electronic properties of complex molecules like this compound are investigated using a variety of quantum chemical methods. These computational tools provide deep insights into electron distribution, molecular orbital energies, and spectroscopic properties that are difficult to obtain through experimental means alone.
| Methodology | Abbreviation | Primary Application in this compound Studies | Key Features |
|---|---|---|---|
| Pariser-Parr-Pople Molecular Orbital Method | PPP MO | Calculation of π-electron distribution and bond order. | A semi-empirical method focused specifically on π-electron systems. |
| Density Functional Theory | DFT | Calculation of ground-state electronic structure, molecular geometry, and properties. | Balances computational cost and accuracy by approximating the exchange-correlation energy. |
| Time-Dependent Density Functional Theory | TD-DFT | Analysis of electronic excited states and prediction of UV-Vis spectra. | An extension of DFT for studying excited-state properties and electronic transitions. beilstein-journals.org |
| Parametric Method 3 | PM3 | Rapid estimation of molecular properties and geometries for large molecules. | A semi-empirical method based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. wikipedia.orgucsb.edu |
The Pariser-Parr-Pople (PPP) molecular orbital (MO) method is a semi-empirical quantum mechanical method specifically designed for the study of π-electron systems in conjugated molecules. It simplifies calculations by treating only the π-electrons explicitly, while the σ-framework is considered a fixed core.
A study utilizing the PPP MO method was conducted to calculate the π-electron density distribution in this compound. oup.com This research focused on understanding the effects of fusing a benzene (B151609) ring (benzo annellation) onto the cyclopent[cd]azulene system. The calculations provided insights into how the π-electron density and bond order are distributed across the molecule, which is crucial for predicting its chemical reactivity and electronic behavior. oup.com
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for polycyclic aromatic hydrocarbons. DFT calculations can determine the ground-state geometry, energy, and distribution of electron density for this compound, providing a detailed picture of its electronic landscape.
For studying the excited states and spectroscopic properties, Time-Dependent DFT (TD-DFT) is the method of choice. beilstein-journals.org This extension of DFT is essential for accurately identifying electronic transitions, such as the S₀→S₁ transition, which governs the molecule's absorption and fluorescence characteristics. beilstein-journals.org While detailed TD-DFT analyses for a broad range of azulene-embedded nanographenes are not always available in published studies, such calculations are critical for understanding the photophysical properties of compounds like this compound. beilstein-journals.org
Semiempirical quantum chemical models offer a computationally faster alternative to ab initio and DFT methods, making them valuable for studying very large molecular systems. researchgate.netresearchgate.net These methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify the calculations. ucsb.eduresearchgate.net
Parametric Method 3 (PM3) is a widely used semi-empirical model based on the Neglect of Differential Diatomic Overlap (NDDO) approximation. wikipedia.orgucsb.edu Developed by J. J. P. Stewart, PM3 differs from its predecessor, AM1, in its parameterization strategy; PM3's parameters were optimized to reproduce a wide range of molecular properties rather than being derived primarily from atomic spectroscopic data. wikipedia.orgucsb.edu For a large molecule like this compound, PM3 can be employed for rapid calculations of optimized geometries and heats of formation, providing initial structural insights and property estimations. researchgate.net
Theoretical Probing of Aromaticity in this compound
The concept of aromaticity is central to understanding the stability and reactivity of this compound. Unlike simple benzenoid hydrocarbons, this molecule contains a fused azulene (B44059) unit, which consists of a five-membered and a seven-membered ring. stackexchange.com This non-alternant structure leads to a complex distribution of aromatic character across the different rings of the molecule.
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a ring system. mdpi.comgithub.io It is a magnetic criterion based on the principle that aromatic rings sustain a diatropic ring current when placed in an external magnetic field, which induces a magnetic field that opposes the external one at the ring's center. This induced field results in a negative (shielded) NICS value, indicating aromaticity. Conversely, antiaromatic rings exhibit a paratropic ring current and a positive (deshielded) NICS value.
NICS values are typically calculated by placing a "ghost" atom (with no basis functions or electrons) at the geometric center of a ring (NICS(0)) or at a certain distance above the ring plane, commonly 1 Å (NICS(1)). nih.gov For a polycyclic system like this compound, NICS calculations would be performed for each individual ring (the benzene, cyclopentadienyl (B1206354), and cycloheptatrienyl moieties) to assess their local aromaticity. Studies on the parent azulene molecule show that the five-membered ring is more aromatic than the seven-membered ring. rsc.org This is attributed to an intramolecular electron transfer from the seven-membered ring to the five-membered ring, creating a cyclopentadienide-anion-like (6π) and a tropylium-cation-like (6π) character in the respective rings. stackexchange.comrsc.org
Beyond magnetic criteria like NICS, the aromaticity of fused azulene systems can be probed using criteria based on electron delocalization. The delocalization index is a measure of the number of electrons shared between two atomic basins, providing a quantitative measure of bond order and electron sharing.
Frontier Molecular Orbital (FMO) Analysis of this compound
The electronic behavior of this compound is fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining the molecule's reactivity, optical properties, and electrical conductivity.
HOMO-LUMO Energy Gaps and Electronic Transitions
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that dictates the electronic transitions within the molecule. A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation, which can influence the color of the compound and its potential for use in optoelectronic devices.
While specific experimental or theoretical values for the HOMO-LUMO gap of this compound are not extensively documented in publicly available literature, insights can be drawn from related azulene-containing polycyclic aromatic hydrocarbons. For instance, fully hydrocarbon azulene-embedded PAHs have been shown to exhibit relatively small electrochemical energy gaps, often below 2 eV. rsc.org This is attributed to their non-alternant topology and the retention of an azulene-like electronic structure. rsc.org The electronic transitions in such molecules, corresponding to the HOMO-LUMO gap, often fall within the visible or near-infrared (NIR) region of the electromagnetic spectrum. rsc.org
The unique structure of azulene, with its electron-rich five-membered ring and electron-deficient seven-membered ring, leads to a significant dipole moment and distinct electronic properties compared to its isomer, naphthalene (B1677914). This inherent electronic asymmetry within the azulene core of this compound is expected to play a significant role in lowering its HOMO-LUMO gap.
Effects of Annellation and Substitution on Electronic Properties and Aromaticity of this compound
The electronic properties and aromaticity of this compound are not static and can be modulated by the addition of further fused rings (annellation) or the attachment of functional groups (substitution).
Annellation , the fusion of additional aromatic rings, can significantly alter the π-electron system of the parent molecule. In the case of azulene-containing PAHs, extending the π-conjugation through annellation generally leads to a decrease in the HOMO-LUMO gap. This is a well-established trend in polycyclic aromatic hydrocarbons, where larger conjugated systems exhibit red-shifted absorption spectra, indicating lower energy electronic transitions.
Substitution offers a more targeted approach to tuning the electronic properties. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific positions on the this compound framework can have profound effects.
Electron-Donating Groups (EDGs): Groups such as amino (-NH₂) or methoxy (B1213986) (-OCH₃) can increase the energy of the HOMO, thereby reducing the HOMO-LUMO gap. This can enhance the molecule's ability to donate electrons and can shift its absorption to longer wavelengths.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) can lower the energy of the LUMO, which also leads to a reduction in the HOMO-LUMO gap. This modification can increase the molecule's electron-accepting character.
The position of the substituent is also critical. Substitution on the electron-rich five-membered ring of the azulene core will have a different effect compared to substitution on the electron-deficient seven-membered ring or the other fused benzene and indene (B144670) rings.
While specific data for this compound is limited, studies on related compounds provide valuable insights. For example, in a computational study of substituted fulvenes, a class of compounds related to the five-membered ring of azulene, the interplay between aromaticity and substituent effects was highlighted. It was shown that ring substitution, in combination with a substituent of opposite electronic properties on an exocyclic double bond, can substantially enhance cyclic π-electron delocalization.
The following table summarizes the expected qualitative effects of annellation and substitution on the electronic properties of this compound, based on established principles in the chemistry of polycyclic aromatic hydrocarbons.
| Modification | Effect on HOMO Level | Effect on LUMO Level | Effect on HOMO-LUMO Gap | Expected Impact on Aromaticity |
| Annellation | Generally Raised | Generally Lowered | Decreased | Potential for Aromaticity Dilution |
| Substitution with EDG | Raised | Minimal Change | Decreased | Localized changes in ring aromaticity |
| Substitution with EWG | Minimal Change | Lowered | Decreased | Localized changes in ring aromaticity |
Reactivity and Reaction Mechanisms of Benz a Indeno 1,2,3 Cd Azulene
Electrophilic Substitution Reactions on the Benz[a]indeno[1,2,3-cd]azulene Core
The azulene (B44059) moiety within the this compound framework dictates the preferred sites of electrophilic attack. Generally, electrophilic substitution on azulenes occurs preferentially at the five-membered ring, specifically at the C1 and C3 positions, due to the higher electron density at these locations. This principle extends to the more complex this compound system.
Research into the electrophilic substitution reactions of this compound has confirmed that reactions such as nitration, halogenation, and Friedel-Crafts acylation predominantly occur on the azulene part of the molecule. acs.orgdocumentsdelivered.com The specific positions of substitution are influenced by the reaction conditions and the nature of the electrophile. For instance, Vilsmeier-Haack formylation, a classic electrophilic substitution, has been used to introduce formyl groups onto the azulene core of related benz[a]azulene (B15497227) systems, which can then be further manipulated. researchgate.net
Predictably, the electron-donating character of the five-membered ring and the electron-accepting nature of the seven-membered ring in the azulene subunit make the former the primary target for electrophiles. The precise regioselectivity can be complex due to the extensive conjugation and the influence of the fused benzene (B151609) and indene (B144670) rings.
Nucleophilic Reactivity and Addition Pathways in this compound Systems
While electrophilic substitution is a hallmark of the five-membered ring of azulenes, the seven-membered ring is more susceptible to nucleophilic attack. This reactivity pattern is due to its relative electron deficiency. In this compound systems, nucleophilic additions are therefore expected to target the seven-membered ring of the azulene core.
Studies on simpler azulenes have shown that nucleophilic attack can occur, particularly if the azulene ring is substituted with electron-withdrawing groups. For example, the substitution of chlorine at the C2 position of an azulene ring is facilitated by electron-accepting groups at the C1 and C3 positions when reacting with strong nucleophiles like amines. mdpi.com While specific studies on the nucleophilic addition to the parent this compound are limited, the general principles of azulene chemistry suggest that such reactions are feasible, likely targeting the seven-membered ring or positions on the five-membered ring that are activated by appropriate substituents.
Oxidation and Reduction Processes of this compound
The extended π-system of this compound makes it susceptible to both oxidation and reduction processes, leading to the formation of various charged or neutral species with altered electronic properties.
Chemical Oxidation Pathways to Benz[a]indeno[1,2,3-cd]azulenequinones
The oxidation of benz[a]azulene derivatives can lead to the formation of quinone-type structures. A general method for this transformation involves the reaction of benz[a]azulenes with pyridinium (B92312) hydrobromide perbromide (PHBPB) in a mixture of tetrahydrofuran (B95107) and water. mdpi.com This reaction yields the corresponding benz[a]azulenequinones in moderate yields. The formation of the quinone is confirmed by the appearance of two new carbonyl signals in the ¹³C NMR spectrum and the disappearance of proton signals from the azulene moiety in the ¹H NMR spectrum. mdpi.com
Another oxidizing agent, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), has been explored for the aromatization of tetrahydrobenz[a]azulene precursors, although this can sometimes lead to decomposition. researchgate.netresearchgate.net
Electrochemical Redox Behavior of this compound Derivatives
The electrochemical properties of benz[a]azulene derivatives have been investigated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). researchgate.net These studies reveal that the compounds undergo reversible or quasi-reversible redox processes. The redox potentials are sensitive to the nature and position of substituents on the polycyclic framework.
For instance, benz[a]azulene derivatives bearing electron-withdrawing groups exhibit good reversibility in their electrochemical redox behavior. researchgate.net The azulene moiety itself is known for its high electrochemical reactivity. researchgate.net The electrochemical characterization provides insights into the HOMO and LUMO energy levels of these molecules, which is crucial for their potential application in electronic materials. Some azulenophthalimides, which are complex fused derivatives, have shown significant spectral changes under electrochemical reduction, indicating the formation of stable radical anions. mdpi.com
Table 1: Electrochemical Data for Selected Benz[a]azulene Derivatives
| Compound/Derivative | Technique | Redox Process | Potential (V) | Reversibility | Reference |
| Benz[a]azulene derivative with electron-withdrawing group | CV/DPV | Reduction | Not specified | Good | researchgate.net |
| Azulenophthalimide | Electro-chemistry | Reduction | Not specified | Reversible | mdpi.com |
| 13,14-dimesitylbenz[c]indeno[2,1-a]fluorene | CV | Reduction | -1.28 (vs Fc/Fc+) | Reversible | rsc.org |
| 13,14-dimesitylbenz[c]indeno[2,1-a]fluorene | CV | Oxidation | +0.40 (vs Fc/Fc+) | Irreversible | rsc.org |
This table is illustrative. Specific potential values are highly dependent on experimental conditions (solvent, electrolyte, reference electrode) and the exact molecular structure.
Skeletal Rearrangements and Isomerizations of this compound Analogues
The fused ring systems of this compound and its analogues can undergo skeletal rearrangements and isomerizations, often under thermal or photochemical conditions. These reactions can lead to the formation of other isomeric polycyclic aromatic hydrocarbons. For example, the synthesis of a benz[e]azulene isomer from 4-methylazulene (B15341443) unexpectedly yielded a cyclopenta[ef]heptalene, highlighting the potential for complex rearrangements in these systems. nih.gov
The stability of intermediates plays a crucial role in directing the course of these reactions. For instance, the benzannulation itself has a stabilizing effect on isoindene intermediates that can form during molecular rearrangements like sigmatropic or haptotropic shifts in related indenofluorene systems. nih.gov While specific studies detailing the isomerization of the parent this compound are not prevalent, the chemistry of related polycyclic azulenoids suggests that such transformations are a key aspect of their reactivity profile.
Influence of Substituents and Annellation on Reaction Pathways and Selectivity
Substituents and the mode of ring fusion (annellation) have a profound impact on the reactivity, selectivity, and even the stability of the this compound system.
Influence of Substituents: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density distribution in the π-system.
EDGs (e.g., alkyl, alkoxy groups) will generally enhance the reactivity towards electrophiles, particularly at the azulene core, and may influence the regioselectivity of the attack.
EWGs (e.g., formyl, cyano, nitro groups) will deactivate the ring towards electrophilic attack but can facilitate nucleophilic substitution or addition reactions. As seen in electrochemical studies, EWGs can also stabilize reduced species and affect the redox potentials of the molecule. researchgate.net
Functional Properties and Applications in Advanced Materials Science
Photophysical Properties of Benz[a]indeno[1,2,3-cd]azulene Derivatives
The photophysical properties of azulenic compounds are distinct from their benzenoid isomers, primarily due to the violation of Kasha's rule, which states that luminescence generally occurs from the lowest excited state of a given multiplicity. In many azulene (B44059) derivatives, fluorescence is observed from the second excited singlet state (S2) to the ground state (S0), a phenomenon known as S2-S0 fluorescence. This unusual behavior is a consequence of a large energy gap between the S2 and the first excited singlet state (S1), which slows down the rate of internal conversion from S2 to S1, allowing the radiative decay from S2 to compete.
The electronic absorption spectra of azulene and its derivatives are characterized by two distinct transitions in the visible and ultraviolet regions. A weak absorption band corresponding to the S0 → S1 transition is typically observed in the long-wavelength visible region (around 500-700 nm), which is responsible for the characteristic blue color of many azulenes. A much stronger absorption band, corresponding to the S0 → S2 transition, appears at shorter wavelengths, typically in the UV-Vis region (around 300-400 nm).
For this compound, the extended conjugation is expected to lead to a bathochromic (red) shift in both the S0 → S1 and S0 → S2 absorption bands compared to the parent azulene molecule. The emission spectrum is also anticipated to be dominated by S2-S0 fluorescence, a hallmark of the azulene core. The precise absorption and emission maxima would be influenced by the specific substitution pattern on the this compound core.
Due to the scarcity of specific experimental data for this compound, the following table presents typical photophysical data for related azulene derivatives to illustrate the expected ranges and characteristics.
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| Azulene | 580 (S0→S1), 340 (S0→S2) | 378 (S2→S0) | ~0.03 |
| 1,3-Di-tert-butylazulene | 592 (S0→S1), 348 (S0→S2) | 385 (S2→S0) | ~0.04 |
| Naphth[2,1-a]azulene | ~620 (S0→S1), ~380 (S0→S2) | ~420 (S2→S0) | Not Reported |
Note: The data in this table is for illustrative purposes and represents the properties of related azulene compounds, not this compound itself.
The luminescence in this compound derivatives is expected to be governed by the principles of S2-S0 fluorescence. The efficiency of this emission is sensitive to the molecular structure and the surrounding environment. The large S2-S1 energy gap is a critical factor, and any structural modifications that reduce this gap could lead to a decrease in the S2 fluorescence quantum yield due to increased competition from internal conversion.
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a well-documented phenomenon in azulene chemistry. The significant dipole moment of the azulene core, which arises from its electronic structure (an electron-rich five-membered ring fused to an electron-deficient seven-membered ring), leads to a pronounced sensitivity of its absorption and emission spectra to the solvent environment. In polar solvents, the ground state is stabilized to a greater extent than the excited states, typically resulting in a blue shift (hypsochromic shift) of the S0 → S1 absorption band. Conversely, the S2 state is often more polar than the ground state, leading to a red shift (bathochromic shift) of the S0 → S2 absorption and the corresponding S2-S0 emission in polar solvents. The extended π-system in this compound is likely to enhance these solvatochromic effects.
Electrochemical Properties and Charge Transfer Characteristics
The electrochemical behavior of this compound derivatives is characterized by their ability to undergo both oxidation and reduction processes. The non-alternant hydrocarbon nature of the azulene core results in a relatively small HOMO-LUMO gap, which generally translates to lower oxidation and reduction potentials compared to their benzenoid isomers. The extended conjugation in this compound is expected to further decrease the HOMO-LUMO gap, making the molecule more susceptible to both oxidation and reduction.
Cyclic voltammetry studies on related polycyclic aromatic hydrocarbons containing the azulene moiety have shown that these compounds can exhibit reversible or quasi-reversible redox processes. The precise redox potentials are highly dependent on the molecular structure and the nature of any substituents. The ability to exist in stable radical cation and radical anion states is a key feature that makes these compounds interesting for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
The inherent dipole moment of the azulene unit also facilitates intramolecular charge transfer (ICT) upon photoexcitation, particularly in donor-acceptor substituted derivatives. In such systems, the azulene core can act as either an electron donor or an acceptor, depending on the nature of the attached functional groups. This ICT character is crucial for the development of materials with nonlinear optical (NLO) properties and for applications in photovoltaics.
Stimuli-Responsive Behavior in this compound Systems
A significant area of research in azulene chemistry is the development of stimuli-responsive materials, where the optical and electronic properties can be modulated by external triggers such as changes in pH or redox state.
The azulene nucleus is known to undergo protonation at the electron-rich five-membered ring in the presence of strong acids. This protonation event dramatically alters the electronic structure of the molecule, leading to significant changes in its absorption and emission properties. Typically, protonation of an azulene derivative results in a large bathochromic shift of the absorption spectrum, often causing a visible color change. This acidochromism is a result of the formation of an azulenium cation, which possesses a different electronic configuration and a smaller HOMO-LUMO gap compared to the neutral molecule.
In the context of this compound, the addition of an acid is expected to induce a similar protonation-triggered change in its optoelectronic properties. The fluorescence of azulenic compounds is also highly sensitive to pH. While many azulenes are weakly fluorescent in their neutral state, protonation can lead to a significant enhancement of fluorescence emission. This "turn-on" fluorescence response to acidic conditions makes these compounds promising candidates for the development of pH sensors. The process is often reversible, with the original optical properties being restored upon the addition of a base.
The following table summarizes the expected acid-base responsive behavior of a hypothetical this compound derivative based on known trends in azulene chemistry.
| Condition | Expected Absorption λmax | Expected Emission λmax | Expected Color |
| Neutral | Shifted to longer λ vs. azulene | Shifted to longer λ vs. azulene | Blue/Green |
| Acidic (Protonated) | Significant Red Shift | Significant Red Shift and/or Enhanced Intensity | Purple/Red |
Note: This table represents a qualitative prediction of behavior and not specific experimental data.
The ability of this compound derivatives to undergo redox reactions provides another avenue for controlling their electronic properties. The oxidation or reduction of the molecule leads to the formation of charged species (radical cations or anions) with distinct electronic structures and, consequently, different absorption and emission characteristics. This redox-switching of optoelectronic properties is a key feature for the development of electrochromic materials, where a color change is induced by an applied voltage.
By incorporating this compound into a larger conjugated system, such as a polymer backbone, it is possible to modulate the electronic conjugation of the entire material through redox reactions. For example, the oxidation of the azulene units within a polymer could lead to the formation of polarons or bipolarons, which would significantly alter the conductivity and optical properties of the material. This redox-mediated control of electronic conjugation is a promising strategy for the design of molecular switches and memory devices.
Applications in Organic Electronics and Photonics
The tunable electronic properties, including a variable HOMO-LUMO gap and redox activity, make this compound and its derivatives promising candidates for various organic electronic and photonic devices. While direct experimental data on this compound in these applications is limited, the extensive research on related azulene-fused polycyclic aromatic hydrocarbons (PAHs) and indenofluorene systems provides a strong basis for predicting its potential performance.
Azulene-containing compounds are of significant interest for OLED applications due to their unique photophysical properties. The inherent dipolar nature of the azulene core can influence the charge injection and transport properties in an OLED device. While specific studies on this compound in OLEDs are not prevalent, research on other azulene-fused PAHs suggests their potential as emissive or charge-transporting materials. The fusion of the azulene moiety with other aromatic systems can lead to materials with tunable emission colors and improved device efficiencies. For instance, the incorporation of nitrogen atoms into the azulene core to form aza-azulenes has been explored to modulate the electronic and optical properties of the resulting materials for optoelectronic applications.
Table 1: Predicted Optoelectronic Properties of this compound Based on Related Compounds
| Property | Predicted Value/Characteristic | Rationale based on Related Compounds |
| HOMO Level | -5.0 to -5.5 eV | Azulene-fused PAHs typically exhibit high-lying HOMO levels, facilitating hole injection. |
| LUMO Level | -2.5 to -3.0 eV | The indenofluorene moiety can lower the LUMO level, enhancing electron injection and transport. |
| Electrochemical Gap | 2.0 to 2.5 eV | The fusion of donor (azulene) and acceptor (indenofluorene) components leads to a reduced bandgap. |
| Emission Color | Blue to Green | The extended π-conjugation is expected to result in emission in the visible region. |
Note: The data in this table are estimations based on the properties of structurally similar azulene-fused PAHs and indenofluorene derivatives and are intended to be illustrative.
The performance of OFETs is highly dependent on the charge carrier mobility of the organic semiconductor used. Azulene-containing molecules have been investigated as active materials in OFETs, demonstrating both p-type and n-type behavior depending on the molecular design. The fusion of an azulene unit with an indenofluorene core in this compound could lead to materials with ambipolar charge transport characteristics, which are beneficial for complementary logic circuits. The planarity and potential for ordered molecular packing of this rigid fused system are advantageous for efficient charge transport. Computational studies on related indenofluorene systems have shown that their electronic properties can be finely tuned by chemical modification, suggesting that derivatives of this compound could be designed to optimize OFET performance.
In the realm of organic photovoltaics (OPVs), materials with broad absorption in the visible and near-infrared regions and suitable energy levels for efficient charge separation are required. Azulene-fused PAHs have been explored as donor materials in OPV devices due to their typically strong absorption and tunable energy levels. The intramolecular charge transfer character that can arise from the fusion of the electron-donating azulene and electron-accepting indenofluorene components in this compound is a desirable feature for photovoltaic materials. This can lead to a broader absorption spectrum and facilitate exciton dissociation at the donor-acceptor interface. While no specific OPV devices incorporating this compound have been reported, the fundamental properties of related systems suggest its potential as a component in organic solar cells.
The development of organic dyes that absorb and emit in the near-infrared (NIR) region is of great interest for applications in bioimaging, sensing, and telecommunications. The extended π-conjugation in this compound is expected to result in absorption and emission at longer wavelengths compared to its individual components. Judicious chemical modification, such as the introduction of strong electron-donating and -accepting groups, could further shift the optical properties into the NIR region. The synthesis of other azulene-embedded PAHs has demonstrated that their absorption can extend into the NIR, making them promising candidates for such applications.
Development of Functional Materials and Sensors Incorporating this compound
The reactivity of the azulene core, particularly its response to acidic and basic environments, can be exploited in the design of functional materials and sensors.
While this compound itself is achiral, the introduction of helical chirality by extending the fused aromatic system could lead to materials with interesting chiroptical properties, such as strong circular dichroism (CD) and circularly polarized luminescence (CPL). Helicenes, which are ortho-fused aromatic compounds with a helical structure, are known for their exceptional chiroptical responses. beilstein-journals.org The synthesis of azahelicenes and other heteroatom-containing helicenes has been a vibrant area of research, with these materials showing promise in chiroptical sensing and devices. nih.gov
A hypothetical helical derivative of this compound, for instance, could be envisioned by the appropriate ortho-fusion of additional aromatic rings. The resulting helical structure would be inherently chiral and is expected to exhibit strong CD signals. The dissymmetry factor (g), which is a measure of the chiroptical activity, is often significantly higher for helicenes compared to other types of chiral molecules.
Table 2: Representative Chiroptical Properties of Helical Aromatic Compounds
| Compound Class | Typical Wavelength Range of CD Signal (nm) | Typical Dissymmetry Factor (gabs) | Reference |
| Carbohelicenes | 250 - 400 | 10-3 to 10-2 | beilstein-journals.org |
| Azahelicenes | 300 - 500 | 10-4 to 10-2 | nih.gov |
| Helical Indenofluorenes | 300 - 600 | ~10-3 |
Note: This table provides general ranges for classes of helical compounds to illustrate the potential chiroptical properties of a hypothetical helical this compound derivative.
The development of such chiral materials is of interest for applications in asymmetric catalysis, chiral recognition, and in the fabrication of chiroptical electronic devices, including circularly polarized OLEDs (CP-OLEDs). The unique combination of the electronic properties of the this compound core with the helical chirality could lead to novel materials with multifunctional capabilities.
Compound Index
Molecular Recognition and Sensing Capabilities of Metalla-Dual-Azulenes
The integration of transition metals into the azulene skeleton offers a novel strategy for creating materials with combined dπ-pπ and pπ-pπ conjugation, leading to unique sensing capabilities. nih.govchemistryviews.org A recently developed class of compounds, termed metalla-dual-azulenes (MDAs), exemplifies this approach. MDAs feature a unique [5-5-7] scaffold where a metallaazulene and a metal-free organic azulene are intertwined, sharing a common tropylium (seven-membered ring) motif. nih.gov
This structural arrangement results in two azulene units with distinct reactivities within the same molecule. chemistryviews.org The organic azulene portion can be readily functionalized through nucleophilic addition, allowing for the fine-tuning of the molecule's electronic properties. nih.govchemistryviews.org The metallaazulene portion, however, exhibits a selective reactivity that forms the basis of its sensing capability.
Fluoride Ion Recognition: Research has demonstrated that the metallaazulene moiety in MDAs is sensitive to specific anions. When iridium-based MDAs react with tetrabutylammonium fluoride (nBu4NF), a demetalation of the metallaazulene unit occurs. nih.govchemistryviews.org This chemical transformation triggers a distinct and observable color change, enabling the highly selective recognition of fluoride anions. nih.gov This high selectivity makes MDAs promising candidates for applications in photoelectric and chemical sensing materials. nih.govchemistryviews.org
The practical [5 + 2] annulation methodology developed for the synthesis of MDAs, coupled with their facile functional-group modification and selective fluoride detection, highlights the potential of these complex azulene-based systems in the design of advanced chemical sensors. nih.gov
Table 1: Sensing Characteristics of Iridium-Based Metalla-Dual-Azulenes
| Analyte | Sensing Mechanism | Observable Change | Potential Application |
|---|
Organometallic Molecular Brakes and Switches
The concept of controlling motion at the molecular level has led to the development of molecular machines, including brakes and switches. The unique structural and electronic properties of indenyl and azulene-based frameworks are instrumental in designing such systems. An organometallic molecular brake has been developed based on the reversible haptotropic shift of a metal carbonyl fragment across an indenyl framework, a system structurally related to the indeno-azulene core. nih.gov
In this molecular brake, a triptycene "paddlewheel" is attached to an indenyl system complexed with a metal tricarbonyl unit (e.g., Cr(CO)₃). The system can exist in two states:
Brake-Off State (η⁶-complex): The metal fragment is coordinated to the six-membered ring of the indenyl ligand. In this state, the triptycene paddlewheel is free to rotate. nih.gov
Brake-On State (η⁵-complex): Through a reversible haptotropic shift, the metal fragment migrates to the five-membered ring of the indenyl ligand. This migration brings the metal carbonyl group into close proximity with the triptycene rotor, creating a steric barrier that severely hinders its rotation. nih.gov
This η⁶ → η⁵ migration acts as the braking mechanism, effectively switching the system from a state of free rotation to a locked state. This principle, demonstrated in indenyl systems, provides a blueprint for developing sophisticated molecular machinery. The integration of the photoresponsive azulene core into such designs could allow for external control of the switching process using light, paving the way for light-gated molecular machines. nih.gov While this specific application has not been reported for this compound, the foundational principles established in related organometallic systems suggest a promising avenue for future research.
Table 2: States of an Indenyl-Based Organometallic Molecular Brake
| State | Metal Coordination | Rotor (Triptycene) | Mechanism |
|---|---|---|---|
| Brake-Off | η⁶ (six-membered ring) | Free rotation | Low steric hindrance |
Future Research Directions for Benz a Indeno 1,2,3 Cd Azulene
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of Benz[a]indeno[1,2,3-cd]azulene and its derivatives often involves intricate, multi-step procedures that can be challenging and may result in low yields. ontosight.aibeilstein-journals.org A primary focus of future research will be the development of more efficient, scalable, and versatile synthetic strategies.
Future efforts should be directed towards:
Modular and Convergent Approaches: Designing synthetic routes that allow for the late-stage introduction of functional groups. This would enable the rapid generation of a diverse library of derivatives with tailored properties. Methodologies like the Ziegler-Hafner azulene (B44059) synthesis, which has been adapted for some azulene-embedded systems, could inspire new pathways. beilstein-journals.org
Catalytic C-H Activation/Annulation: Exploring transition-metal-catalyzed reactions to construct the complex ring system from simpler, readily available precursors. Cascade reactions, such as a [3+3] annulation strategy involving Suzuki cross-coupling followed by C-H arylation, have shown promise for other non-alternant polycyclic aromatic hydrocarbons (PAHs) and could be adapted. beilstein-journals.org
On-Surface Synthesis: Investigating the bottom-up synthesis of this compound directly on metallic surfaces. This technique offers precise structural control and could lead to the formation of well-ordered, two-dimensional materials for electronic applications.
Design and Synthesis of Undiscovered Structural Motifs and Heteroatom-Doped Analogues
Expanding the structural diversity of the this compound family is crucial for fine-tuning its properties. Future research will venture into creating novel isomers and introducing heteroatoms into the carbon framework.
Key areas for exploration include:
Isomeric Scaffolds: Systematically synthesizing and characterizing other isomers of this compound to understand how the arrangement of the five- and seven-membered rings influences the electronic structure and stability.
Heteroatom Doping: Strategically replacing carbon atoms within the aromatic core with elements such as nitrogen, boron, or sulfur. This can dramatically alter the electronic properties, such as the HOMO-LUMO gap, and introduce new functionalities. For instance, the synthesis of azuleno[1,2-h]quinolines has demonstrated the impact of fused heterocyclic rings on the photophysical and electrochemical properties of azulene derivatives. acs.org The oxidation of azulene-fused precursors has also been used to create azacoronenes. beilstein-journals.org
Extended π-Systems: Fusing additional aromatic rings to the this compound core to create larger, "nanographene-like" structures. These extended systems are expected to exhibit red-shifted absorption and emission, making them suitable for near-infrared (NIR) applications. rsc.org
Advanced Computational Modeling for Predictive Understanding
Computational chemistry is an indispensable tool for guiding synthetic efforts and understanding the complex properties of non-alternant PAHs. Future research will leverage increasingly sophisticated theoretical models.
Focus areas for computational studies will include:
Excited-State Dynamics: Employing high-level quantum chemical calculations to model the photophysical processes, including fluorescence and intersystem crossing, to predict and explain their optical properties.
Structure-Property Relationships: Developing robust computational models that can accurately predict the electronic, optical, and charge-transport properties of new this compound derivatives before their synthesis. researchgate.net DFT calculations have already been used to rationalize reaction pathways in the synthesis of related azulene-embedded PAHs. rsc.org
Self-Assembly Simulation: Using molecular dynamics simulations to predict how these molecules will arrange themselves in the solid state or on surfaces, which is critical for designing materials with optimal charge-transport characteristics.
Development of Enhanced Functional Materials with Tailored Properties
The unique properties of this compound make it a promising candidate for a variety of functional materials. ontosight.ai Future work will focus on translating its molecular characteristics into macroscopic material properties.
Potential applications to be explored include:
Organic Electronics: Investigating the performance of this compound derivatives as active components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). ontosight.ai The low electrochemical energy gap observed in some azulene-embedded PAHs is a promising indicator for these applications. rsc.org
Sensors: Designing derivatives that exhibit changes in their fluorescence or electronic properties in the presence of specific analytes, leading to the development of highly sensitive chemical sensors. Some benz[a]azulene (B15497227) derivatives have already shown notable luminescence in acidic environments. researchgate.net
Non-Linear Optics: Exploring the potential of these non-centrosymmetric molecules in non-linear optical applications, which could be utilized in photonics and telecommunications.
Integration of this compound into Nanoscale Architectures
The controlled arrangement of this compound molecules into well-defined nanoscale structures is a key step towards their use in advanced technologies.
Future research directions in this area will involve:
Supramolecular Self-Assembly: Designing molecules with specific functional groups that can drive their assembly into one-, two-, or three-dimensional structures through non-covalent interactions like hydrogen bonding or π-π stacking.
Nanostructured Thin Films: Developing techniques for the fabrication of high-quality thin films of this compound derivatives for use in electronic devices.
Single-Molecule Electronics: Probing the electronic properties of individual this compound molecules to understand their behavior at the ultimate limit of miniaturization and to explore their potential in single-molecule devices. rsc.org
Q & A
Q. How is Benz[a]indeno[1,2,3-cd]azulene synthesized in laboratory settings, and what analytical techniques validate its structural integrity?
this compound is synthesized via supercritical pyrolysis of hydrocarbons (e.g., n-decane or 1-octene) at temperatures exceeding 500°C under controlled pressure (e.g., 94.6 atm). This process generates complex polycyclic aromatic hydrocarbon (PAH) mixtures, requiring advanced separation techniques such as high-performance liquid chromatography (HPLC) for isolation . Structural validation employs UV-Vis spectroscopy to confirm π-π* transitions and mass spectrometry (MS) for molecular weight confirmation. Atomic force microscopy (AFM) is used to resolve atomic-level structural details, particularly for novel PAHs .
Q. What spectroscopic methods are most effective for quantifying this compound in environmental samples?
Gas chromatography coupled with mass spectrometry (GC/MS) is the gold standard for quantification due to its high sensitivity (detection limits <1 ng/mL) and ability to resolve PAHs in complex matrices. Synchronous fluorescence spectroscopy is complementary, exploiting the compound’s unique emission profiles in polar solvents. For environmental monitoring, standardized protocols (e.g., EN 15980:2011) are recommended to ensure reproducibility .
Intermediate Research Questions
Q. What are the challenges in isolating this compound from pyrolysis mixtures, and how can chromatographic techniques be optimized?
Isolation challenges include co-elution with alkylated PAHs and structural isomers. Fractionation via HPLC using C18 reverse-phase columns with gradient elution (e.g., acetonitrile/water) improves separation. Temperature-controlled columns (20–25°C) mitigate peak broadening. Post-HPLC purification via preparative thin-layer chromatography (TLC) or recrystallization in dichloromethane/hexane mixtures enhances purity .
Q. What role does temperature play in the yield and alkylation patterns of this compound during supercritical pyrolysis?
Elevated temperatures (>535°C) increase yields of high-molecular-weight PAHs like this compound by promoting radical recombination. However, excessive temperatures (>600°C) favor fragmentation, reducing yields. Alkylation patterns (e.g., methyl or ethyl substituents) are temperature-dependent, with methyl groups dominating at 500–550°C due to methyl radical availability .
Advanced Research Questions
Q. How do resonance-stabilized radicals contribute to the formation pathways of this compound during hydrocarbon pyrolysis?
The benzo[cd]fluoranthenyl radical, a resonance-stabilized intermediate, reacts with propene or benzyl radicals to form indeno[1,2,3-cd]pyrene derivatives. Computational studies suggest that radical delocalization directs cyclization and annellation, with kinetic modeling showing a 21% yield increase under fluorene-doped conditions .
Q. What computational methods are employed to analyze the π-electron distribution in this compound, and how does benzo-annellation influence its electronic properties?
The Pariser-Parr-Pople (PPP) molecular orbital method calculates π-electron densities and bond orders, revealing electron-deficient regions at the azulene moiety. Benzo-annellation enhances aromaticity in the indeno fragment but induces charge polarization, critical for predicting reactivity in electrophilic substitution reactions .
Q. How does the inclusion of this compound in toxicity studies require modifications to experimental designs for neuroprotective/nephroprotective research?
In vivo models (e.g., rodent studies) require dose standardization (e.g., 465 ng/mL PAH mixtures) and co-administration of antioxidants (e.g., marine sponge extracts) to isolate neuro/nephrotoxic effects. Oxidative stress markers (e.g., malondialdehyde) and histopathological analyses are prioritized to assess protective efficacy .
Q. How do discrepancies in π-electron density calculations between experimental observations and PPP MO models inform refinements in computational approaches for non-alternant PAHs?
Discrepancies arise from neglecting σ-π interactions and solvent effects in PPP models. Hybrid DFT methods (e.g., B3LYP/6-31G*) improve accuracy by incorporating electron correlation. Experimental validation via X-ray crystallography or Raman spectroscopy is essential for benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
